molecular formula C6H9NO B2762441 5-Methyloxolane-2-carbonitrile CAS No. 1511226-81-5

5-Methyloxolane-2-carbonitrile

Cat. No.: B2762441
CAS No.: 1511226-81-5
M. Wt: 111.144
InChI Key: UEAOJAJQUMKISH-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Methyloxolane-2-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 5-Methyloxolane-2-carbonitrile indicates that it may be dangerous. The compound has been assigned the GHS06 pictogram, which denotes acute toxicity . The hazard statements include H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyloxolane-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-2-hydroxy-2-pentenenitrile with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyloxolane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of 5-methyloxolane-2-carbonitrile depends on its chemical reactivity and interactions with other molecules. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors, which can influence biological pathways and processes.

Comparison with Similar Compounds

    2-Methyloxolane:

    5-Methyltetrahydrofuran: A structural isomer with different chemical properties and applications.

Uniqueness: 5-Methyloxolane-2-carbonitrile is unique due to the presence of both a nitrile group and a methyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

5-methyloxolane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAOJAJQUMKISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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